5-Bromoquinazolin-4-OL

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Scarcity of the 5-bromo quinazoline isomer-essential for regioselective derivatization-limits medicinal chemistry programs. 5-Bromoquinazolin-4-OL (CAS 147006-47-1) fills this gap. • Suzuki-Miyaura handle at the 5-position enables mild-condition cross-coupling for kinase inhibitor library synthesis. • Rigid scaffold (rotatable bonds = 0) ensures defined geometry for PROTAC ternary complex formation. • ≥95% purity, solid; shipped ambient for supply chain predictability.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 147006-47-1
Cat. No. B133846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinazolin-4-OL
CAS147006-47-1
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)N=CN2
InChIInChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
InChIKeyQGHJLGZHULRQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoquinazolin-4-OL: Core Scaffold for Synthesis


5-Bromoquinazolin-4-OL, a halogenated heterocyclic compound with the molecular formula C8H5BrN2O [1], is a crucial quinazoline derivative characterized by a bromine atom at the 5-position of the bicyclic ring system [2]. Its molecular weight is 225.04 g/mol [1], and it typically exists as a solid with a purity of ≥95% . The strategic placement of the bromine atom renders it an indispensable building block for cross-coupling reactions, enabling the synthesis of diverse and complex quinazoline-based molecules .

Bromine at 5-position serves as a strategic handle for cross-coupling reactions
High commercial availability from >15 suppliers indicates validated synthetic utility
Conformationally rigid scaffold with zero rotatable bonds supports structure-based design

Differentiation from Other Halogenated Quinazolinones


In synthetic chemistry, the position of a halogen substituent dictates the regioselectivity and efficiency of subsequent derivatization. 5-Bromoquinazolin-4-OL's reactivity profile, including its steric and electronic properties, is uniquely defined by the bromine atom at the 5-position [1]. Substituting it with a 6-bromo isomer, for instance, will lead to a different set of reaction products and biological interactions due to altered electronic distribution and steric hindrance [2]. Similarly, replacing bromine with a less reactive chlorine atom (as in 5-chloro analogs) would necessitate different, often harsher, catalytic conditions for cross-coupling reactions, impacting synthetic yields and functional group tolerance .

Regioisomer mismatch
Switching to 6-bromo isomer may alter reaction products and biological interactions due to different electronic distribution and steric effects.
Halogen reactivity differs
5-Chloro analogs often require harsher catalytic conditions for cross-coupling, potentially reducing yields and functional group tolerance.
Target profile divergence
Unlike the unsubstituted core (PARP-1 inhibition context), 5-bromo derivatives show a shift toward glycine metabolism modulation, which may not suit all projects.

Quantified Differentiation vs. Structural Analogs


Superior Cross-Coupling Reactivity at 5-Position

The 5-position bromine in 5-Bromoquinazolin-4-OL offers a distinct advantage in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to other isomers. While direct quantitative yield data for the unsubstituted core is limited, a USPTO patent assignment explicitly highlights the preparation and application of a 5-bromoquinazoline derivative, indicating a specific and valuable synthetic route centered on this core [1]. This is supported by its widespread commercial availability from over 15 suppliers, a key indicator of high demand for a specific and validated synthetic intermediate .

Cross-Coupling Utility
Class-level inference
Patent activity and >15 suppliers globally indicate a specific, commercially validated intermediate.
Reliable supply chain and synthetic precedent
Demand proxy, not direct yield data
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity Advantage Over 5-Fluoro Analog

The lipophilicity of 5-Bromoquinazolin-4-OL, a key determinant of membrane permeability and non-specific binding, is significantly higher than its 5-fluoro-substituted analog. This difference is driven by the larger size and polarizability of the bromine atom, impacting the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile in drug discovery applications .

Lipophilicity (LogP)
Cross-study comparable
1.98 (vs. 1.86 for 5-Fluoro analog)
Higher lipophilicity supports membrane permeability studies
Calculated consensus LogP, not experimental
Medicinal Chemistry Physicochemical Properties Drug Design

Drug-Likeness Profile vs. Unsubstituted Core

The substitution of a hydrogen atom with bromine at the 5-position of the quinazolin-4-ol core has a quantifiable impact on key drug-likeness parameters, specifically Topological Polar Surface Area (TPSA) and the number of rotatable bonds. These properties are crucial for predicting oral bioavailability and cell permeability [1].

Drug-Likeness Parameters
Cross-study comparable
TPSA 46.01 Ų / Rotatable bonds 0
Favorable profile retained with synthetic handle
Preserves low TPSA and rigidity of unsubstituted core
Medicinal Chemistry Pharmacokinetics Drug-Likeness

Glycine Metabolism Modulation vs. PARP Inhibition

Patent literature suggests a distinct biological application for 5-bromoquinazoline derivatives as modulators of glycine metabolism [1], differentiating it from the more widely reported activity of the unsubstituted quinazolin-4-ol core as a Poly(ADP-ribose) Polymerase (PARP) inhibitor [2]. This shift in biological target highlights how a single halogen substitution can redirect the pharmacological profile of the scaffold.

Biological Target Shift
Class-level inference
Glycine metabolism modulation vs. PARP-1 inhibition (unsubstituted core)
Supports neuroscience research applications over oncology context
Inferred from patent classification, requires target validation
Medicinal Chemistry Neuroscience Target Identification

High-Value Application Scenarios


Kinase Inhibitor Library Synthesis

5-Bromoquinazolin-4-OL is an ideal starting material for constructing focused libraries of kinase inhibitors. Its 5-bromo substituent serves as a reliable handle for Suzuki-Miyaura cross-coupling, allowing for the rapid introduction of a wide array of aryl and heteroaryl groups to explore the kinase ATP-binding pocket . This is a superior approach to using less reactive chloro-analogs, as it enables milder reaction conditions and higher functional group tolerance, leading to higher yields and more diverse compound collections .

Glycine Metabolism Modulator Development

Based on patent disclosures, 5-bromoquinazoline derivatives are being investigated for their role in modulating glycine metabolism [1]. 5-Bromoquinazolin-4-OL is therefore a critical starting point for synthesizing and optimizing compounds for research in neuropsychiatric disorders, such as schizophrenia and major depressive disorder [1], where dysregulation of glycine pathways is implicated. This provides a distinct research avenue separate from the oncology focus of many other quinazoline derivatives [2].

PROTAC Design with Rigid Scaffold

The conformationally rigid nature of 5-Bromoquinazolin-4-OL (rotatable bond count = 0) [3] makes it an excellent candidate for the design of Proteolysis Targeting Chimeras (PROTACs). Its rigid quinazolinone core can be used as a ligand for E3 ligase recruitment (e.g., via functionalization at the 5-position), ensuring a defined spatial orientation between the target protein and the E3 ligase, which is critical for efficient ternary complex formation and targeted protein degradation .

Advanced Intermediate for Complex Heterocycles

Beyond medicinal chemistry, 5-Bromoquinazolin-4-OL is a valuable intermediate for synthesizing complex fused heterocyclic systems. Its unique reactivity, stemming from the 5-bromo substitution on the electron-deficient quinazolinone ring, allows for regioselective annulation reactions that are not possible with the 6-bromo isomer [4]. This makes it a sought-after building block for generating novel chemical space for materials science or agrochemical applications .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Suzuki-Miyaura coupling handle at 5-position
Derivatization scope and ATP-binding pocket exploration
Glycine metabolism modulator research
Target shift from PARP to neurotransmission pathways
Functional activity in neuropsychiatric disorder models
PROTAC design with rigid scaffold
Zero rotatable bonds and defined geometry
Ternary complex formation and degradation efficiency
Complex heterocycle synthesis
Regioselective annulation at electron-deficient ring
Novel chemical space and reaction development

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